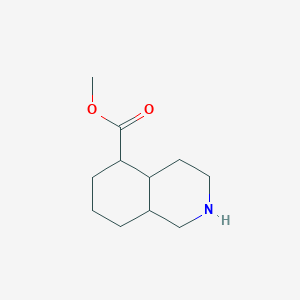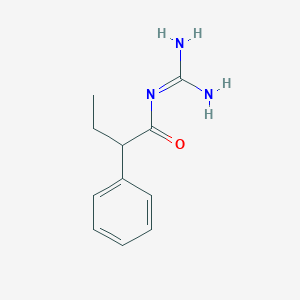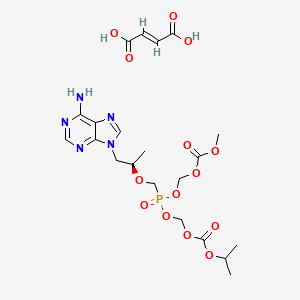
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers) is a compound used primarily in the field of antiviral research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and chronic hepatitis B. The compound is characterized by its complex molecular structure, which includes multiple functional groups and stereocenters, making it a mixture of diastereomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MOC-POC Tenofovir Fumarate Salt involves multiple steps, starting from the basic nucleoside analogs. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Phosphorylation: Introduction of the phosphate group is a critical step.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of MOC-POC Tenofovir Fumarate Salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
MOC-POC Tenofovir Fumarate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the phosphate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve mild bases or acids to facilitate the reaction
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which are often used in further research and development .
Aplicaciones Científicas De Investigación
MOC-POC Tenofovir Fumarate Salt is widely used in scientific research, particularly in:
Chemistry: As a reference standard in analytical chemistry.
Biology: Studying its effects on viral replication and cellular mechanisms.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Used in the production of antiviral drugs and as a quality control standard
Mecanismo De Acción
The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. It mimics the natural nucleotides, getting incorporated into the viral DNA and causing chain termination. This prevents the virus from replicating and spreading .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, used in similar applications.
Tenofovir Alafenamide: A newer version with improved pharmacokinetics.
Adefovir Dipivoxil: Used for treating hepatitis B
Uniqueness
MOC-POC Tenofovir Fumarate Salt stands out due to its unique diastereomeric mixture, which can offer different pharmacological properties and stability profiles compared to its analogs .
Propiedades
Fórmula molecular |
C21H30N5O14P |
|---|---|
Peso molecular |
607.5 g/mol |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H26N5O10P.C4H4O4/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22;5-3(6)1-2-4(7)8/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,33?;/m1./s1 |
Clave InChI |
YUQOAWMYXXJXNV-OXCDREKOSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


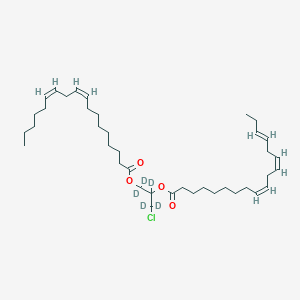
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
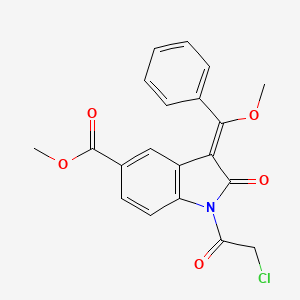

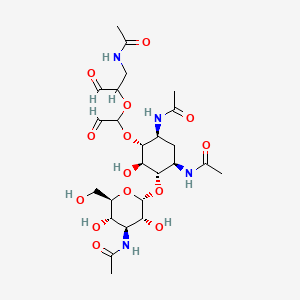


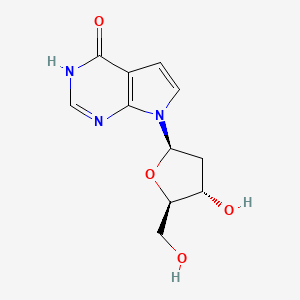
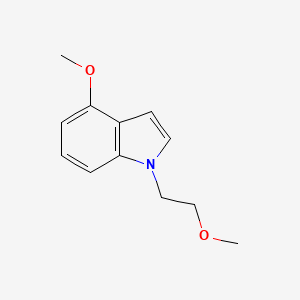
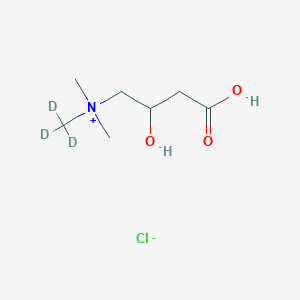
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
